Buciclovir
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Overview
Description
Buciclovir is an acyclic guanosine analog with antiviral properties, particularly effective against herpes simplex virus (HSV). It is phosphorylated to its triphosphate form by HSV thymidine kinase in infected cells and acts as a specific inhibitor of the viral DNA polymerase . This compound is primarily used in the treatment of herpesviridae infections .
Scientific Research Applications
Buciclovir has several scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Used in the treatment of herpesviridae infections and studied for its potential in treating other viral infections.
Industry: Employed in the development of antiviral drugs and therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Buciclovir can be synthesized via Sharpless asymmetric dihydroxylation of N-allylpyrimidines or N-alkenylpurines. This method produces chiral acyclic nucleosides with two adjacent hydroxyl groups on the side chains in good yields (up to 97%) and excellent enantioselectivities (90-99% ee) .
Industrial Production Methods: The industrial production of this compound involves the catalytic asymmetric synthesis of the compound. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Buciclovir undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbonyl-containing derivatives, while reduction can regenerate the original hydroxyl groups .
Mechanism of Action
Buciclovir is phosphorylated to its triphosphate form by HSV thymidine kinase in infected cells. The triphosphate form inhibits viral DNA polymerase, preventing the replication of viral DNA. This mechanism is similar to other guanosine analogs, making this compound effective against HSV .
Comparison with Similar Compounds
Acyclovir: Another guanosine analog used to treat herpes infections.
Valaciclovir: The L-valine ester of acyclovir, used for similar indications.
Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.
Penciclovir: An antiviral cream used to treat herpes labialis
Uniqueness: Buciclovir is unique due to its specific phosphorylation by HSV thymidine kinase and its potent inhibition of viral DNA polymerase. This specificity makes it highly effective against HSV infections, with fewer side effects compared to other antiviral agents .
Properties
CAS No. |
86304-28-1 |
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Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-9-[(3R)-3,4-dihydroxybutyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)2-1-5(16)3-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17)/t5-/m1/s1 |
InChI Key |
QOVUZUCXPAZXDZ-RXMQYKEDSA-N |
Isomeric SMILES |
C1=NC2=C(N1CC[C@H](CO)O)N=C(NC2=O)N |
SMILES |
C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)O)N=C(NC2=O)N |
Related CAS |
83470-64-8 (no stereo) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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